

Application Notes & Protocols for 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)-2,2-dihydroxyethanone

CAS No.: 395-33-5; 447-43-8

Cat. No.: B2900805

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Section 1: Introduction and Compound Profile

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a fluorinated α -keto gem-diol of significant interest to the chemical and pharmaceutical research communities. As a stable hydrate of the corresponding α -ketoaldehyde, this bifunctional molecule serves as a versatile and highly reactive building block for organic synthesis. The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.^[1]

These notes provide a comprehensive overview of the compound's properties, handling procedures, and detailed protocols for its application in synthetic chemistry and analytical characterization, designed for researchers in drug development and organic synthesis.

Compound Identity and Physicochemical Properties^[2]

Property	Value	Source
IUPAC Name	1-(4-fluorophenyl)-2,2-dihydroxyethanone	PubChem[2]
Synonyms	1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one	Multiple Vendors[3][4]
CAS Number	447-43-8	Sigma-Aldrich[4]
Molecular Formula	C ₈ H ₇ FO ₃	PubChem[2]
Molecular Weight	170.14 g/mol	PubChem[2]
Appearance	White to light-yellow powder or crystals	BLD Pharmatech[3]
Purity	Typically ≥98%	BLD Pharmatech[3]

Section 2: Scientific Rationale and Key Applications

The utility of **1-(4-Fluorophenyl)-2,2-dihydroxyethanone** stems from the unique reactivity of its functional groups.

- The α -Keto Gem-Diol Moiety: Geminal diols exist in equilibrium with their corresponding carbonyl compounds.[5][6] While most are unstable, the electron-withdrawing nature of the adjacent carbonyl and the fluorophenyl ring helps to stabilize the hydrate form of this molecule, allowing for its isolation.[7] In solution, it can react as the α -ketoaldehyde, making it an excellent precursor for condensation reactions, particularly in the synthesis of heterocyclic systems like quinoxalines, imidazoles, and pyrazines.
- The 4-Fluorophenyl Group: This structural motif is a privileged component in modern drug discovery. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and often improves metabolic stability by blocking sites susceptible to oxidative metabolism. Its presence in a molecule is a common strategy to increase oral bioavailability. Numerous clinical candidates and approved drugs contain the 4-fluorophenyl group.[8][9][10][11]

Potential Research Applications:

- **Intermediate for Heterocyclic Synthesis:** Its ability to react as a 1,2-dicarbonyl equivalent makes it a primary choice for constructing complex heterocyclic scaffolds, which form the core of many pharmacologically active agents.
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule containing the desirable 4-fluorophenyl group, it can be used as a starting fragment in FBDD campaigns to identify initial hits against biological targets.
- **Precursor for Radiotracer Synthesis:** The presence of a stable fluorine atom allows for its use in developing synthetic routes for Fluorine-18 (^{18}F) labeled positron emission tomography (PET) imaging agents.[\[1\]](#)[\[12\]](#)

Section 3: Safety, Handling, and Storage Protocol

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed (H302).[\[3\]](#)

3.1 Personal Protective Equipment (PPE)

- **Eye Protection:** Always wear chemical safety goggles or a face shield.[\[13\]](#)
- **Hand Protection:** Use chemical-resistant gloves, such as nitrile or butyl rubber. Consult the glove manufacturer's compatibility data.[\[13\]](#)
- **Body Protection:** A standard laboratory coat is required. Ensure it is fully buttoned.

3.2 Storage and Stability

- **Temperature:** For long-term stability, store the compound in a freezer at or below -20°C .[\[3\]](#)
- **Atmosphere:** Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent potential oxidative degradation.[\[3\]](#)[\[13\]](#)
- **Light:** Protect from light by using an amber vial or storing it in a dark location.[\[13\]](#)

3.3 Waste Disposal

- Dispose of the chemical and any contaminated materials as hazardous chemical waste.^[13] Adhere strictly to local, state, and federal regulations. Do not discard down the drain.

Section 4: Core Experimental Protocols

These protocols provide a validated starting point for working with **1-(4-Fluorophenyl)-2,2-dihydroxyethanone**.

Protocol 4.1: Preparation of Stock Solutions

- Rationale: Dimethyl sulfoxide (DMSO) is a versatile solvent for creating high-concentration stock solutions suitable for screening and synthetic applications. For applications where DMSO is incompatible, N,N-Dimethylformamide (DMF) is a suitable alternative.
- Allow the container of **1-(4-Fluorophenyl)-2,2-dihydroxyethanone** to equilibrate to room temperature before opening to prevent moisture condensation.
- Under an inert atmosphere, if possible, weigh the desired amount of the compound into a clean, dry amber glass vial.
- Add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 100 mM).
- Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
- Store the stock solution at -20°C. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Protocol 4.2: Purity Assessment by HPLC-UV

- Rationale: This method provides a reliable way to assess the purity of the compound and monitor its stability over time. A C18 column is used for reversed-phase separation, and a low concentration of formic acid in the mobile phase ensures good peak shape by protonating any acidic functionalities.

Parameter	Condition
Instrument	Standard HPLC system with UV detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Column Temp.	40°C
Injection Vol.	5 µL
Detection	254 nm

- Prepare a sample solution of the compound at approximately 1 mg/mL in acetonitrile or methanol.
- Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Inject the sample and run the gradient method.
- The purity can be calculated based on the peak area percentage of the main component.

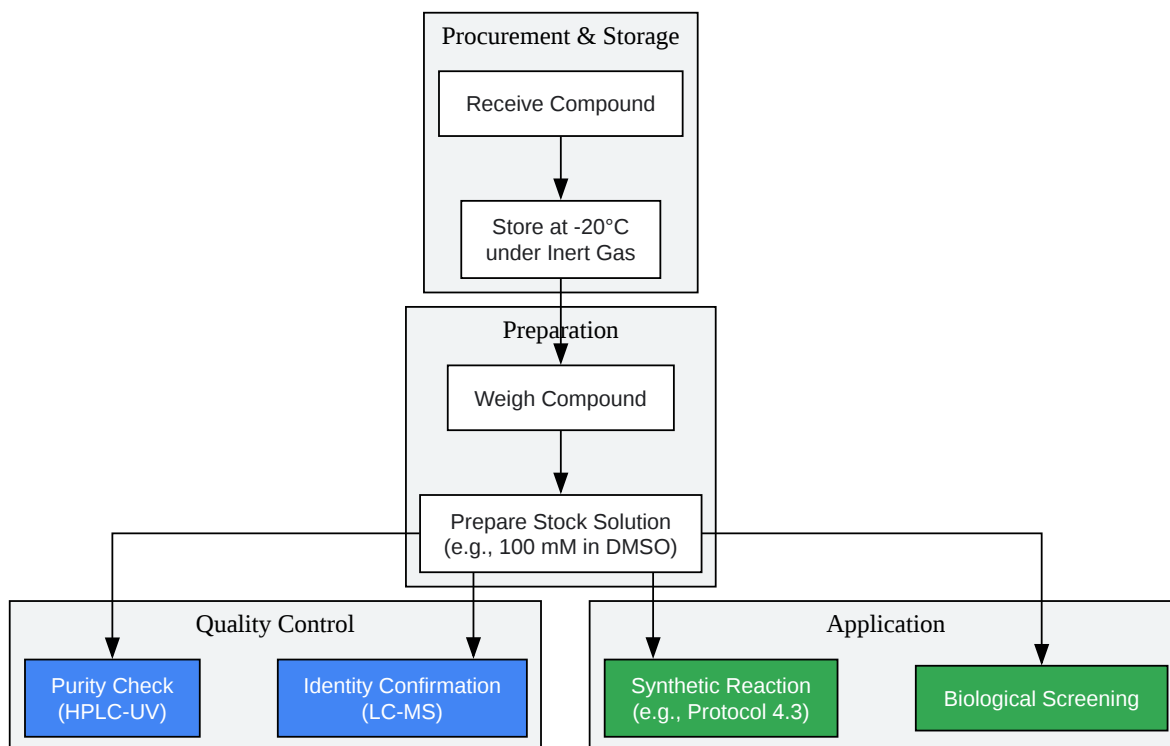
Protocol 4.3: Application Example - Synthesis of 2-(4-Fluorophenyl)quinoxaline

- Rationale: This protocol demonstrates the utility of **1-(4-Fluorophenyl)-2,2-dihydroxyethanone** as a 1,2-dicarbonyl synthon in a classical condensation reaction to form a quinoxaline, a common scaffold in medicinal chemistry. The reaction is typically acid-catalyzed and proceeds readily in a protic solvent like ethanol.
- Reaction Setup: To a 50 mL round-bottom flask, add **1-(4-Fluorophenyl)-2,2-dihydroxyethanone** (1.0 eq, e.g., 170 mg, 1.0 mmol) and o-phenylenediamine (1.0 eq, 108 mg, 1.0 mmol).

- Add ethanol (15 mL) to the flask.
- Add 2-3 drops of glacial acetic acid to catalyze the reaction.
- Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting materials are consumed (typically 2-4 hours).
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
- Reduce the solvent volume to approximately one-third using a rotary evaporator.
- Add 20 mL of cold water to the flask and stir for 15 minutes to fully precipitate the product.
- Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
- Dry the solid product under vacuum to yield 2-(4-Fluorophenyl)quinoxaline. Further purification can be achieved by recrystallization from ethanol if necessary.

Section 5: Data Interpretation and Visualization

Visual workflows are essential for ensuring procedural consistency and understanding chemical transformations.



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Figure 1: General laboratory workflow for handling and utilizing **1-(4-Fluorophenyl)-2,2-dihydroxyethanone**.

Figure 2: Synthetic pathway for the condensation reaction described in Protocol 4.3.

Section 6: Concluding Remarks

1-(4-Fluorophenyl)-2,2-dihydroxyethanone is a valuable and versatile reagent for chemical research. Its stability as a gem-diol, combined with the desirable properties imparted by the fluorophenyl moiety, makes it a powerful tool for the synthesis of novel heterocyclic compounds

and for use in drug discovery programs. The protocols outlined in this guide are designed to provide researchers with a solid foundation for the safe and effective use of this compound. Future research could explore its application in asymmetric synthesis, the development of novel multi-component reactions, and its incorporation into a wider array of biologically active scaffolds.

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